Triethylphosphinegold I diethyldithiocarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

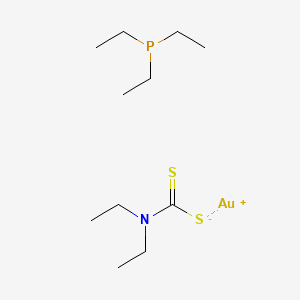

Triethylphosphinegold I diethyldithiocarbamate is a chemical compound with the molecular formula C11H25AuNPS2 and a molecular weight of 463.39 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its gold(I) center, which is coordinated to a triethylphosphine ligand and a diethyldithiocarbamate ligand.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethylphosphinegold I diethyldithiocarbamate can be synthesized through the reaction of gold(I) chloride with triethylphosphine and sodium diethyldithiocarbamate in an appropriate solvent. The reaction typically proceeds under mild conditions, with the gold(I) chloride being dissolved in a solvent such as dichloromethane, followed by the addition of triethylphosphine and sodium diethyldithiocarbamate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the careful handling of gold(I) chloride and other reagents to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Triethylphosphinegold I diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gold(III) complexes.

Reduction: It can be reduced to elemental gold under certain conditions.

Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of different gold complexes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound include gold(III) complexes, elemental gold, and substituted gold complexes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Triethylphosphinegold I diethyldithiocarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of triethylphosphinegold I diethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound is known to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This mechanism is similar to that of other gold-based drugs, such as auranofin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to triethylphosphinegold I diethyldithiocarbamate include:

Auranofin: A gold(I) complex with anti-inflammatory and anticancer properties.

Gold(III) diethyldithiocarbamate: Another gold complex with potential therapeutic applications.

Gold(I) phosphine complexes: A class of compounds with various biological activities.

Uniqueness

This compound is unique due to its specific combination of ligands, which confer distinct chemical and biological properties. The presence of both triethylphosphine and diethyldithiocarbamate ligands enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Triethylphosphinegold(I) diethyldithiocarbamate (Au(PPh3)(dithiocarbamate)) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Triethylphosphinegold(I) diethyldithiocarbamate is a gold(I) complex that incorporates a triethylphosphine ligand and diethyldithiocarbamate as a coordinating ligand. This structure is significant as it influences the compound's solubility, stability, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound has been shown to activate caspase-3, leading to apoptosis in various cancer cell lines. This process is crucial for its anticancer properties as it promotes programmed cell death in malignant cells .

- Inhibition of Thioredoxin Reductase : Triethylphosphinegold(I) complexes inhibit thioredoxin reductase (TrxR), an enzyme involved in redox homeostasis. This inhibition results in increased oxidative stress within cancer cells, promoting apoptosis and reducing cell viability .

- Proteasome Inhibition : Research indicates that gold(III) dithiocarbamates, including those related to triethylphosphinegold(I), target the tumor proteasome, leading to apoptosis induction in breast cancer cells both in vitro and in vivo .

In Vitro Studies

Various studies have demonstrated the cytotoxic effects of triethylphosphinegold(I) diethyldithiocarbamate against different cancer cell lines:

- Cytotoxicity : The compound exhibits significant cytotoxicity against human tumor cell lines such as HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and MO59J (glioblastoma). The IC50 values for these cell lines typically range from 0.10 to 1.66 μM .

- Resistance Mechanisms : Notably, triethylphosphinegold(I) complexes have shown efficacy against cisplatin-resistant cancer cells, suggesting a divergent mechanism of action that could overcome drug resistance commonly seen with traditional chemotherapeutics .

In Vivo Studies

In vivo studies using animal models have further supported the potential of this compound:

- Tumor Growth Inhibition : In experiments involving nude mice bearing human breast tumors, treatment with triethylphosphinegold(I) complexes resulted in significant tumor growth inhibition while minimizing systemic toxicity. Tumor mass reductions of up to 70% were observed with specific formulations .

Antimicrobial Activity

Beyond its anticancer properties, triethylphosphinegold(I) diethyldithiocarbamate also demonstrates promising antimicrobial activity:

- Bacterial Inhibition : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing broad-spectrum antibacterial activity. Compounds with triethyl phosphine ligands exhibited enhanced effectiveness compared to those with bulkier phosphine ligands .

Case Studies and Clinical Applications

Several case studies highlight the therapeutic potential of triethylphosphinegold(I) diethyldithiocarbamate:

- Breast Cancer Treatment : A study indicated that treatment with gold(III) dithiocarbamate complexes led to a 53% reduction in tumor growth in mice models after 27 days compared to control groups .

- Synergistic Effects : Combining diethyldithiocarbamate complexes with other chemotherapeutic agents has shown enhanced efficacy, particularly in refractory cancers where traditional therapies fail .

Eigenschaften

IUPAC Name |

N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYPSRCMBQJZQU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25AuNPS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.